molecular formula C14H21NO2 B13530531 4-(2,5-Dimethoxybenzyl)piperidine

4-(2,5-Dimethoxybenzyl)piperidine

Cat. No.: B13530531
M. Wt: 235.32 g/mol
InChI Key: ARAZALDXNFRHGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,5-Dimethoxybenzyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2,5-Dimethoxybenzyl)piperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO2/c1-16-13-3-4-14(17-2)12(10-13)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3

InChI Key

ARAZALDXNFRHGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2CCNCC2

Origin of Product

United States

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